2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
2-Chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroaniline in the presence of a base such as pyridine to yield the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitro group to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
Comparison: Compared to its analogs, 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-14(19-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ZEBZJEAIGBJZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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